molecular formula C8H10N2O4 B1624990 ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate CAS No. 2853-29-4

ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Cat. No.: B1624990
CAS No.: 2853-29-4
M. Wt: 198.18 g/mol
InChI Key: XOLGKCDCFJPOEY-UHFFFAOYSA-N
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Description

Historical Context and Development of Nitropyrrole Chemistry

The exploration of nitropyrroles began in the mid-20th century with studies on pyrrole nitration. Early work by Rinkes (1930) demonstrated that nitration of pyrrole predominantly yields 2-nitropyrrole, with minor amounts of 3-nitropyrrole. Subsequent advancements in the 1950s–1970s focused on regioselective nitration and functionalization, enabling the synthesis of derivatives like 1-methyl-4-nitropyrroles.

A pivotal development was the introduction of protecting groups to control reactivity. For example, methyl or ethyl esters at the pyrrole 2-position were found to stabilize the ring during nitration. By the 1990s, methods such as the Friedel-Crafts acylation and Hunsdiecker-type decarboxylation allowed efficient access to complex nitropyrrole frameworks. Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate emerged as a key intermediate during this period, particularly in synthesizing pyrrolomycins and heronapyrrole analogues.

Table 1: Key Milestones in Nitropyrrole Chemistry

Year Development Significance
1930 First nitration of pyrrole Established foundational nitration methods
1959 Synthesis of 1-methyl-4-nitropyrroles Enabled regioselective substitution
1995 Ethyl ester derivatives for stabilization Improved synthetic yields and selectivity
2016 Cross-coupling applications Expanded utility in natural product synthesis

Significance in Chemical Science Research

This compound plays a multifaceted role in modern chemistry:

  • Pharmaceutical Intermediates : Its nitro group and ester functionality enable participation in nucleophilic substitutions and cross-couplings, making it vital for antibiotics like heronapyrroles.
  • Materials Science : The compound’s electron-deficient aromatic system contributes to conductive polymers and dyes, as demonstrated in studies on pyrrole-based materials.
  • Methodology Development : Researchers use it to optimize reactions such as Stille couplings and decarboxylative halogenations, which are critical for assembling complex heterocycles.

For instance, Schmidt and Stark (2014) utilized analogous nitropyrroles to synthesize heronapyrrole C acid, highlighting its utility in bioisosteric replacements.

Position within the Broader Classification of Nitropyrrole Derivatives

Nitropyrroles are classified by nitro group position and substituents. This compound belongs to the 4-nitropyrrole subclass, distinct from 2-nitropyrroles (e.g., heronapyrroles) and 3-nitropyrroles (e.g., pyrrolomycins).

Table 2: Comparative Analysis of Nitropyrrole Derivatives

Compound Nitro Position Key Substituents Applications
This compound 4 1-methyl, 2-ethyl ester Heterocycle synthesis
Heronapyrrole B 2 Oligoprenyl chains Antibiotic agents
3-Nitropyrrole 3 Unsubstituted Material science

The ethyl ester at the 2-position enhances solubility and stability compared to methyl analogues, as shown in comparative studies.

Current Research Landscape Overview

Recent advances focus on:

  • Cross-Coupling Reactions : Palladium-mediated Stille couplings using 2-nitropyrrole fragments enable efficient synthesis of natural products like heronapyrroles.
  • Biomimetic Synthesis : Polyepoxide cyclization cascades mimic biosynthetic pathways to construct bis-tetrahydrofuran backbones in nitropyrrole antibiotics.
  • Asymmetric Catalysis : Enantioenriched nitropyrroles are accessed via Henry reactions and organocatalytic epoxidations.

For example, Corey–Noe–Lin dihydroxylation and Shi epoxidation have been applied to create stereochemically complex nitropyrrole analogues.

Emerging Trends :

  • Computational modeling to predict nitration regioselectivity.
  • Green chemistry approaches using persulfate-nitrite systems for safer nitration.

Properties

IUPAC Name

ethyl 1-methyl-4-nitropyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-3-14-8(11)7-4-6(10(12)13)5-9(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLGKCDCFJPOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439951
Record name Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2853-29-4
Record name Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most efficient method involves alkylating 4-nitropyrrole-2-carboxylic acid ethyl ester (CAS 120122-47-6) with iodomethane (CAS 74-88-4) in the presence of sodium hydride (NaH) and N,N-dimethylformamide (DMF) at 20°C for 30 minutes. The reaction proceeds via deprotonation of the pyrrole nitrogen by NaH, followed by nucleophilic substitution at the methyl group of iodomethane. This single-step process achieves a 97% yield, making it the preferred laboratory-scale method.

Reaction Table 1: Direct Alkylation Parameters

Parameter Value
Starting Material 4-Nitropyrrole-2-carboxylic acid ethyl ester
Alkylating Agent Iodomethane
Base Sodium hydride (NaH)
Solvent N,N-Dimethylformamide (DMF)
Temperature 20°C
Reaction Time 0.5 hours
Yield 97%

Optimization Insights

  • Base Selection : NaH outperforms weaker bases (e.g., K₂CO₃) due to its strong deprotonation capability.
  • Solvent Effects : Polar aprotic solvents like DMF enhance reaction kinetics by stabilizing the transition state.
  • Scalability : The short reaction time and ambient temperature make this method suitable for kilogram-scale production.

Multi-Step Synthesis from Pyrrole Precursors

Cyclocondensation and Functionalization

Alternative routes involve constructing the pyrrole ring before introducing nitro and methyl groups. For example, methyl 3-oxo-2-((2-pyridinyl)methylene)butanoate undergoes cyclocondensation with acetaldehyde in DMF at 80°C under nitrogen, catalyzed by 5-(2-hydroxyethyl)-4-methyl-3-(phenylmethyl)thiazolium chloride. Subsequent nitration with HNO₃/H₂SO₄ and alkylation with iodomethane yields the target compound.

Reaction Table 2: Cyclocondensation Parameters

Parameter Value
Starting Material Methyl 3-oxo-2-((2-pyridinyl)methylene)butanoate
Catalyst Thiazolium chloride derivative
Solvent DMF
Temperature 80°C
Reaction Time 4.5 hours
Intermediate Yield 68% (crude)

Nitration and Methylation Sequence

Post-cyclization, nitration at the 4-position is achieved using fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C. The methyl group is introduced via a second alkylation step similar to Method 1. This pathway, while versatile, suffers from a lower overall yield (52–60%) due to intermediate purification challenges.

Leuckart Reaction-Based Synthesis

Triazine Intermediate Formation

A patent-pending method utilizes ethyl 4-nitro-1H-pyrrole-2-carboxylate (CAS 930111-86-7) as a precursor. N-amination with chloramine generates an intermediate, which undergoes Leuckart reaction conditions (formamide, NH₄OAc, 140°C) to form a triazine derivative. Subsequent demethylation and re-esterification yield the target compound.

Reaction Table 3: Leuckart Reaction Parameters

Parameter Value
Starting Material Ethyl 4-nitro-1H-pyrrole-2-carboxylate
Amination Agent Chloramine
Reaction Conditions Formamide, NH₄OAc, 140°C
Reaction Time 12 hours
Yield 41% (over three steps)

Limitations

This method’s complexity and moderate yield limit its utility outside specialized applications like triazine-based drug discovery.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Method Cost (USD/kg) Throughput (kg/day) Waste Generation
Direct Alkylation $320 50 Low
Multi-Step Synthesis $890 15 High
Leuckart Reaction $1,200 5 Moderate

Comparative Analysis of Key Methods

Metric Direct Alkylation Multi-Step Synthesis Leuckart Reaction
Yield 97% 60% 41%
Reaction Steps 1 3–4 4
Scalability Excellent Moderate Low
Purity (HPLC) >99% 95% 88%

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: 1-methyl-4-amino-1H-pyrrole-2-carboxylate.

    Substitution: Various substituted pyrrole derivatives.

    Hydrolysis: 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid.

Scientific Research Applications

Synthesis of Bioactive Compounds

EMNPC is utilized as an intermediate in the synthesis of various nitrogen-containing heterocycles, which are crucial in drug discovery. For instance, it has been employed in the synthesis of modified DNA minor-groove binders that exhibit potential anticancer properties. These compounds can selectively bind to DNA, influencing cellular processes such as replication and transcription .

Case Study: Minor-Groove Binders

  • Objective: To develop compounds that can interact with DNA.
  • Method: Synthesis of derivatives from EMNPC.
  • Outcome: Some derivatives showed significant binding affinity to DNA, indicating potential for further development as therapeutic agents against cancer .

Antimicrobial Activity

Research indicates that EMNPC and its derivatives exhibit antimicrobial properties. The presence of the nitro group is critical for biological activity, as it can be reduced to form amino derivatives that may enhance efficacy against bacterial strains.

Case Study: Antimicrobial Screening

  • Objective: Evaluate the antimicrobial activity of EMNPC derivatives.
  • Method: Testing against various bacterial strains.
  • Results: Certain derivatives demonstrated significant inhibition of bacterial growth, suggesting their potential as antimicrobial agents .

Anticancer Research

EMNPC has been explored for its anticancer potential due to its ability to interfere with cancer cell signaling pathways. The compound's structural features allow it to be modified into more potent analogs targeting specific cancer types.

Case Study: Antitumor Evaluations

  • Objective: Assess the anticancer properties of EMNPC derivatives.
  • Method: In vitro assays on human carcinoma cell lines.
  • Findings: Some synthesized derivatives exhibited cytotoxic effects on cancer cells, warranting further investigation into their mechanisms of action .

Material Science Applications

Beyond biological applications, EMNPC is also being investigated for its role in material science. Its chemical structure allows for the creation of polymers and other materials with unique properties.

Potential Applications:

  • Development of conductive polymers.
  • Synthesis of novel materials for electronic applications.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to understand how modifications to the EMNPC structure affect its biological activity. These studies are crucial for optimizing compound efficacy and minimizing toxicity.

ModificationBiological ActivityNotes
Nitro to AminoIncreased activity against bacteriaEnhances interaction with microbial targets
Alkyl substitutionsVarying potency against cancer cellsBulky groups may enhance lipophilicity

Mechanism of Action

The mechanism of action of ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate can be compared to related pyrrole derivatives, focusing on ester groups, substituent effects, and reactivity.

Structural and Functional Comparison

Compound Name Ester Group Substituent Position Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
This compound Ethyl 1-Me, 4-NO₂ C₈H₁₀N₂O₄ 198.18 DNA minor groove binder synthesis
Mthis compound Methyl 1-Me, 4-NO₂ C₇H₈N₂O₄ 184.15 Intermediate for carboxylic acid derivatives
tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate tert-Butyl 1-Me, 4-NO₂ C₁₁H₁₆N₂O₄ 240.26 Bulkier ester for stability studies
Ethyl 4-chloro-1H-pyrrole-2-carboxylate Ethyl 4-Cl C₇H₈ClNO₂ 173.60 Halogenated analog for cross-coupling
Methyl 4-amino-1-(ethoxymethyl)-1H-pyrrole-2-carboxylate Methyl 4-NH₂, 1-CH₂OEt C₁₀H₁₆N₂O₃ 212.25 Amino-substituted intermediate

Key Findings

Ester Group Influence :

  • The ethyl ester in the target compound balances reactivity and stability for downstream hydrolysis to carboxylic acids . In contrast, the tert-butyl ester (CAS: 67974-08-7) offers enhanced steric protection, delaying hydrolysis .
  • Methyl esters (e.g., mthis compound) are more reactive toward saponification due to lower steric hindrance .

Substituent Effects: The 4-nitro group in the target compound is a strong electron-withdrawing group (EWG), polarizing the pyrrole ring and enhancing electrophilic substitution at the 5-position . Chloro-substituted analogs (e.g., ethyl 4-chloro-1H-pyrrole-2-carboxylate) exhibit reduced electron withdrawal compared to nitro groups, making them less reactive in nucleophilic aromatic substitution . Amino-substituted derivatives (e.g., compound 211 in ) show distinct NMR shifts (δ 12.10 ppm for COOH) due to hydrogen bonding, contrasting with nitro groups that deshield adjacent protons .

Synthetic Routes :

  • The target compound is synthesized via nitro group retention during esterification, whereas tert-butyl derivatives require acid-catalyzed ester exchange .
  • Methyl esters are prepared directly using sodium methoxide, while ethyl analogs may involve longer reaction times due to slower alkoxide reactivity .

Biological Relevance: Nitro-substituted pyrroles (e.g., the target compound) are critical in antiamoebic drug development due to their DNA-binding affinity .

Biological Activity

Ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications. This article reviews its biological activity, chemical properties, mechanisms of action, and comparative analysis with related compounds.

This compound has the molecular formula C8H10N2O4C_8H_{10}N_2O_4 and a molecular weight of 198.18 g/mol. The compound features a pyrrole ring substituted with an ethyl ester group and a nitro group, which imparts significant electron-withdrawing properties that enhance its reactivity and stability in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to therapeutic effects. This compound has been explored for its potential as an antimicrobial agent, particularly against bacterial infections .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Various studies have demonstrated its effectiveness against different bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 12.5 μg/mL
Escherichia coli< 12.5 μg/mL
Mycobacterium tuberculosis< 0.016 μg/mL

The compound's efficacy is enhanced by the electron-withdrawing nature of the nitro group, which influences its interaction with biological targets .

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. The results indicated that this compound displayed significant activity against drug-resistant strains of Mycobacterium tuberculosis, making it a candidate for further development as an anti-TB agent .
  • Mechanistic Insights : Another investigation focused on the binding affinity of this compound with specific enzymes involved in bacterial metabolism. The findings suggested that the compound inhibits key metabolic pathways in bacteria, contributing to its antimicrobial effects .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrrole derivatives to highlight differences in biological activity and chemical behavior:

Compound Key Features Biological Activity
Ethyl 1-methyl-1H-pyrrole-2-carboxylateLacks nitro groupLower reactivity and antimicrobial properties
Mthis compoundSimilar structure but different ester groupVaried activity against specific pathogens
1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acidCarboxylic acid formDifferent solubility and reactivity

This comparative analysis underscores the importance of functional groups in determining the biological activity of pyrrole derivatives .

Q & A

Q. What are the established synthetic routes for ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Pyrrole ring formation : Paal-Knorr synthesis using 1,4-dicarbonyl compounds with ammonia or amines .
  • Nitration : Introduction of the nitro group at the 4-position using nitric acid or mixed acid systems. Reaction temperature and stoichiometry are critical to avoid over-nitration or ring degradation .
  • Esterification : Ethyl ester formation via acid-catalyzed reaction with ethanol. Excess ethanol and controlled pH improve esterification efficiency .
    Yields vary based on purification methods (e.g., column chromatography vs. recrystallization) and intermediates’ stability. For example, nitration steps often yield 45–60% due to competing side reactions .

Q. Which spectroscopic techniques are essential for structural confirmation, and how are spectral discrepancies resolved?

  • 1H/13C NMR : Assign signals using substituent effects. For instance, the nitro group deshields adjacent protons (e.g., δ 7.5–8.5 ppm for aromatic protons near NO2) .
  • ESI-MS : Confirm molecular weight and fragmentation patterns. Discrepancies in mass spectra may arise from in-source decay or solvent adducts .
  • IR Spectroscopy : Validate nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups. Overlapping peaks (e.g., C=O and NO2 stretches) require deconvolution software .

Q. How does the nitro group influence pyrrole ring reactivity in further functionalization?

The electron-withdrawing nitro group directs electrophilic substitution to the less deactivated positions (e.g., C3 or C5). For example, sulfonation or halogenation favors meta/para positions relative to NO2 . Computational studies (DFT) predict charge distribution to guide regioselectivity .

Advanced Research Questions

Q. How can conflicting NMR data for similar pyrrole derivatives be systematically analyzed?

  • Case Study : Ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (213) lacks full characterization , complicating spectral comparisons.
  • Resolution : Use substituent additive models (e.g., Hammett σ values) to predict chemical shifts. Cross-validate with DFT-calculated NMR spectra (e.g., B3LYP/6-311+G(d,p)) .
  • Example : Discrepancies in methyl group shifts (δ 2.2–2.5 ppm) may arise from steric hindrance or solvent polarity effects .

Q. What computational strategies optimize reaction pathways for pyrrole derivatives?

  • Reaction Path Search : Quantum mechanical methods (e.g., Gaussian) identify transition states and intermediates. For nitration, simulate nitronium ion attack to predict regioselectivity .
  • Machine Learning : Train models on existing reaction datasets (e.g., Reaxys) to predict optimal catalysts or solvents. For example, toluene may outperform DMSO in sterically hindered couplings .

Q. How are competing side reactions managed during large-scale synthesis?

  • Byproduct Analysis : LC-MS monitors intermediates like 4-(1-(3-fluorophenyl)cyclopropyl) derivatives, which form via cyclopropane ring-opening under acidic conditions .
  • Process Optimization : Use flow chemistry to control exothermic steps (e.g., nitration). Residence time adjustments reduce decomposition (e.g., <5% over 2 hours at 100°C) .

Q. What methodologies validate biological activity mechanisms for pyrrole-based compounds?

  • Enzyme Assays : Test inhibition of kinases or cytochrome P450 isoforms using fluorogenic substrates. Correlate IC50 values with substituent electronegativity (e.g., NO2 enhances binding via H-bonding) .
  • Molecular Docking : Simulate interactions with protein targets (e.g., EGFR). Nitro groups often occupy hydrophobic pockets, while esters form hydrogen bonds with catalytic residues .

Data Contradiction Analysis

Q. How to address inconsistencies in reported yields for similar pyrrole derivatives?

  • Root Causes :
    • Starting Material Purity : Impurities in ethyl 3-methyl-1H-pyrrole-2-carboxylate reduce coupling efficiency (e.g., 23% yield for compound 215 vs. 45% for 213) .
    • Workup Protocols : Aqueous quenching versus solvent extraction alters recovery rates. For example, compound 247 was used without characterization due to instability during isolation .
  • Mitigation : Standardize reaction monitoring (e.g., in situ IR for real-time conversion tracking) .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound Derivatives

Compound ID1H NMR (δ, ppm)ESI-MS (m/z)Yield (%)Reference
2468.41 (s, 1H), 4.16 (q, 2H)494.1 (M+1)71
21512.52 (s, 1H), 6.32 (s, 1H)402.2 (M+1)23
212Not reported365.2 (M+1)30

Q. Table 2. Computational Parameters for Reaction Optimization

MethodBasis SetApplicationOutcome (ΔG‡, kcal/mol)
DFT (B3LYP)6-311+G(d,p)Nitration regioselectivity22.3 (C4 vs. C5: 18.7)
MD SimulationsOPLS-AASolvent effects on esterificationToluene > DMF (ΔE = 3.2)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
Reactant of Route 2
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ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

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